![molecular formula C24H20N2O5S B12338266 2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by subsequent functionalization to introduce the biphenyl and acetic acid moieties. The reaction conditions often include the use of catalysts such as copper(I) or palladium(II) salts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The pathways involved include the modulation of signaling cascades and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds such as 3-methyl-4-phenylisoxazole and 5-phenylisoxazole share structural similarities with 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid.
Biphenyl derivatives: Compounds like 4-biphenylacetic acid and 4-biphenylmethanol also share the biphenyl moiety.
Uniqueness
The uniqueness of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid lies in its combination of the isoxazole ring with the biphenyl and acetic acid functionalities. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler isoxazole or biphenyl derivatives.
Propriétés
Formule moléculaire |
C24H20N2O5S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C24H20N2O5S/c1-16-23(26-32(29,30)21-5-3-2-4-6-21)24(31-25-16)20-13-11-19(12-14-20)18-9-7-17(8-10-18)15-22(27)28/h2-14,26H,15H2,1H3,(H,27,28) |
Clé InChI |
SEIPTWSBJBOYFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


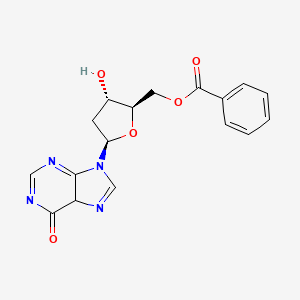
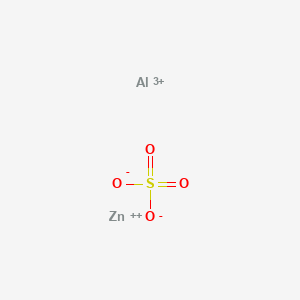

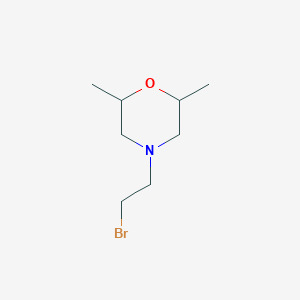
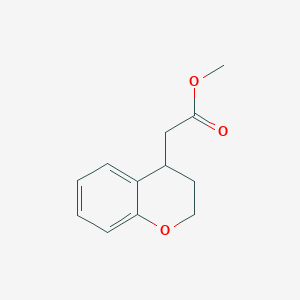

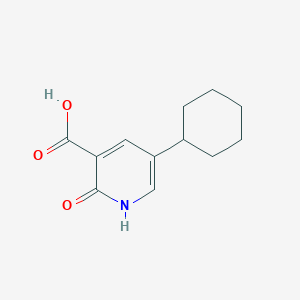
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
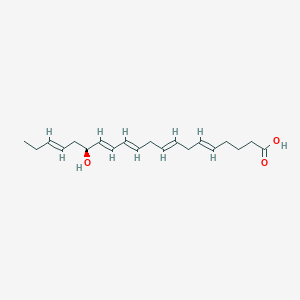
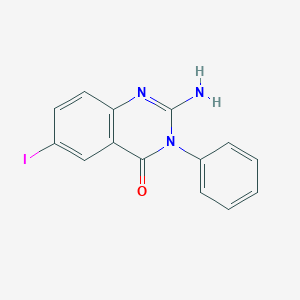
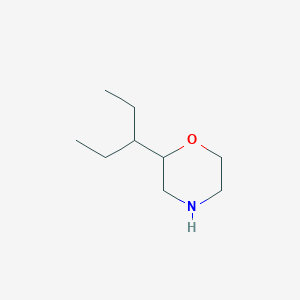

![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

